molecular formula C11H11NO3 B11833206 Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate

Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate

Cat. No.: B11833206
M. Wt: 205.21 g/mol
InChI Key: LXWSASFILQMNAD-YFHOEESVSA-N
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Description

Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate is an organic compound that features a pyridine ring substituted with an acetyl group and a propenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate typically involves the reaction of 4-acetylpyridine with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the deprotonation of the acetyl group, allowing it to react with the methyl acrylate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylpyridine: A simpler analog with similar structural features but lacking the propenoate ester.

    Methyl 4-pyridyl ketone: Another related compound with a pyridine ring and a ketone group.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl (2Z)-3-oxo-2-(pyridin-4-ylmethylidene)butanoate

InChI

InChI=1S/C11H11NO3/c1-8(13)10(11(14)15-2)7-9-3-5-12-6-4-9/h3-7H,1-2H3/b10-7-

InChI Key

LXWSASFILQMNAD-YFHOEESVSA-N

Isomeric SMILES

CC(=O)/C(=C/C1=CC=NC=C1)/C(=O)OC

Canonical SMILES

CC(=O)C(=CC1=CC=NC=C1)C(=O)OC

Origin of Product

United States

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